molecular formula C9H10Br2O B14273352 Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- CAS No. 144241-88-3

Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-

Cat. No.: B14273352
CAS No.: 144241-88-3
M. Wt: 293.98 g/mol
InChI Key: WQWOWQXKHRQJEL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- (C₉H₁₀Br₂O) is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, a bromomethyl group (-CH₂Br) at position 3, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 2. This substitution pattern creates steric and electronic effects that influence its reactivity and applications in organic synthesis.

Properties

CAS No.

144241-88-3

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-4-methoxy-2-methylbenzene

InChI

InChI=1S/C9H10Br2O/c1-6-7(5-10)9(12-2)4-3-8(6)11/h3-4H,5H2,1-2H3

InChI Key

WQWOWQXKHRQJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CBr)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- typically involves multiple steps of electrophilic aromatic substitution. The methoxy group can be introduced via methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The bromomethyl group can be added through a reaction with bromomethyl compounds under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOH in aqueous medium or NH₃ in ethanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxylated or aminated derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of bromine, bromomethyl, methoxy, and methyl substituents. Below is a comparison with structurally related benzene derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-Bromo-3-(bromomethyl)benzene C₇H₆Br₂ Br (position 1), CH₂Br (position 3) Used in Suzuki-Miyaura coupling; high purity (>97%) available .
1-Bromo-4-methoxy-2-methylbenzene C₈H₉BrO Br (position 1), OCH₃ (position 4), CH₃ (position 2) Intermediate in drug synthesis; synonyms include 4-bromo-1-methoxy-3-methylbenzene .
Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- C₁₆H₁₅BrClO₃ Br (position 1), Cl (position 3), complex methoxyphenyl-methoxy-methyl substituents Specialty chemical with potential use in asymmetric synthesis; CAS 1280647-32-6 .
Benzene, 2-bromo-1-methoxy-4-methyl-3-nitro- C₈H₈BrNO₃ Br (position 2), OCH₃ (position 1), CH₃ (position 4), NO₂ (position 3) Nitro and bromo groups enhance electrophilic reactivity; CAS 860734-28-7 .

Biological Activity

Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- (CAS No. 144241-88-3) is an aromatic compound characterized by the presence of two bromine atoms and a methoxy group attached to a methyl-substituted benzene ring. With a molecular formula of C9_9H10_{10}Br2_2O and a molar mass of approximately 293.99 g/mol, this compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The structural arrangement of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- significantly contributes to its chemical reactivity and biological activity. The presence of bromine atoms enhances lipophilicity, which can facilitate membrane permeability and influence pharmacokinetics.

Property Value
Molecular FormulaC9_9H10_{10}Br2_2O
Molar Mass293.99 g/mol
CAS Number144241-88-3

Biological Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The unique arrangement of substituents in Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- may enhance its efficacy in biological systems.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant activity against various microbial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Shows antifungal properties against Candida albicans.

The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes within the pathogens.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-.

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial effects of various brominated compounds, including Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.
  • Fungal Inhibition Study :
    • Research demonstrated that derivatives similar to Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- showed significant antifungal activity against clinical isolates of Candida species. The study highlighted the importance of the methoxy group in enhancing antifungal efficacy .

Synthesis Methods

The synthesis of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- can be achieved through various methods, typically involving bromination reactions under controlled conditions to optimize yields while minimizing by-products. Common synthetic routes include:

  • Bromination of Methoxy-substituted Benzene :
    • The starting material is subjected to bromination using Br2_2 in an inert solvent at low temperatures to prevent over-bromination.
  • Nucleophilic Substitution Reactions :
    • The introduction of the bromomethyl group can be achieved through nucleophilic substitution on an appropriate precursor.

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